
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Overview
Description
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C10H14BrFN2 and a molecular weight of 261.13 g/mol. This compound is characterized by the presence of bromine, fluorine, and butyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to introduce the butyl and fluorine groups under specific conditions. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.
Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, leading to the formation of various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine serves as an intermediate in the synthesis of pharmaceutical compounds, particularly atypical antipsychotic agents. Its structural characteristics allow it to participate in various organic reactions, making it a valuable building block in drug discovery and development.
Biological Research
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Effects : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, warranting further exploration for therapeutic applications.
Antimicrobial Activity Study
- Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method used to assess inhibition zones.
- Results : Significant inhibition observed against Staphylococcus aureus and Escherichia coli, indicating potential for antibacterial applications.
Anticancer Study
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay to determine cell viability post-treatment.
- Results : Dose-dependent decrease in viability noted in HeLa and MCF7 cancer cells, suggesting further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine involves its interaction with molecular targets and pathways within a chemical or biological system. The compound’s effects are mediated through electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.
Comparison with Similar Compounds
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:
4-fluoro-1,2-benzenediamine: This compound is an important intermediate in the synthesis of antitumor drugs and other biologically active molecules.
1-bromo-4-tert-butylbenzene: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Biological Activity
4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine (CAS No. 1373232-74-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a butyl group and an amine functionality. Its chemical structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and stability, potentially leading to increased potency in biological systems.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a modulator of certain receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Preliminary investigations suggest potential anticancer properties. For instance, related compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating promising efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
---|---|---|---|
N1-benzyl-5-fluorobenzene-1,2-diamine | Anticancer | HCT-116 | 2.3 |
N1-benzyl-5-fluorobenzene-1,2-diamine | Anticancer | MCF-7 | 3.0 |
4-bromo-aniline | Antimicrobial | E. coli | 15 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Properties
IUPAC Name |
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrFN2/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVCPQMISNTGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246384 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-74-6 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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